N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-16-7-4-6-15(14-16)9-12-20-18(21)19(10-2-3-11-19)17-8-5-13-23-17/h4-8,13-14H,2-3,9-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJUTKVPJULIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is characterized by the following structural features:
- Phenethyl Group : The 3-methoxyphenethyl moiety contributes to its lipophilicity and potential interactions with biological targets.
- Thiophene Ring : The presence of the thiophenyl group may enhance its pharmacological profile through π-π stacking interactions.
- Cyclopentanecarboxamide Backbone : This structure can influence the compound's conformational flexibility and binding affinity.
Chemical Formula
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 291.39 g/mol.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study conducted on mice demonstrated a significant reduction in immobility time in the forced swim test, suggesting potential serotonin reuptake inhibition .
- Anti-inflammatory Effects : In vitro assays have shown that the compound inhibits pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have been proposed:
- Serotonin Modulation : The structural similarity to known serotonin reuptake inhibitors suggests that this compound may interact with serotonin transporters (SERT), enhancing serotonergic neurotransmission.
- NF-kB Pathway Inhibition : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune responses .
Study 1: Antidepressant Effects in Animal Models
In a controlled study, this compound was administered to male mice at varying doses (10 mg/kg, 20 mg/kg). The results indicated a dose-dependent decrease in immobility time during behavioral tests, supporting its potential as an antidepressant .
Study 2: Inhibition of Cytokine Production
Another study evaluated the compound's effect on TNF-alpha and IL-6 production in LPS-stimulated macrophages. Results showed a significant reduction in cytokine levels at concentrations above 5 µM, highlighting its anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Reduced immobility time in forced swim test | , |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | , |
| Antioxidant | Significant free radical scavenging activity |
| Mechanism | Description | References |
|---|---|---|
| Serotonin Modulation | Potential interaction with serotonin transporters | , |
| NF-kB Pathway Inhibition | Reduction of pro-inflammatory cytokines | , |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Cyclopentanecarboxamide Derivatives
Several cyclopentanecarboxamide derivatives with modified substituents have been synthesized and characterized. Key examples include:
- 1-(Phenylamino)cyclopentanecarboxamide (2a): Substituted with a simple phenyl group, this compound exhibits a melting point (m.p.) of 166°C, highlighting the influence of aromatic substituents on crystallinity .
- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): The 4-methoxy substitution reduces the m.p. to 90–93°C, suggesting that methoxy positioning (para vs. meta) significantly impacts physical properties .
- Cyclopentylfentanyl : A controlled substance with a cyclopentanecarboxamide core linked to a piperidinylphenyl group. This compound’s regulatory status underscores the pharmacological potency of certain carboxamide derivatives .
Key Structural Differences :
- The target compound’s 3-methoxyphenethyl group distinguishes it from 2a–2c, which feature direct phenylamino linkages. This phenethyl chain may enhance membrane permeability compared to shorter substituents.
Thiophene-Containing Derivatives
Thiophene-based analogs demonstrate notable biological activities, as seen in :
- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against breast cancer (IC₅₀ = 10.25 μM), outperforming doxorubicin .
- (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC₅₀ = 9.39 μM, emphasizing the synergy between thiophene and heterocyclic substituents .
Comparison with Target Compound :
- While the target compound shares the thiophen-2-yl group, it replaces sulfonamide or enone linkages with a cyclopentanecarboxamide scaffold. This structural shift may alter binding modes and metabolic stability.
Antiviral Carboxamide Derivatives
highlights carboxamide derivatives with thiophene and cyclopentane motifs in SARS-CoV-2 PLpro inhibitors:
- Compound 32: Features a cyclopentanecarboxamidomethyl-thiophene moiety linked to a benzamide scaffold.
Key Distinction :
- Compound 32 includes an azetidine-3-ylamino group, which may enhance hydrogen-bonding interactions compared to the target compound’s methoxyphenethyl chain.
Physicochemical and Pharmacological Trends
- Bioactivity : Thiophene derivatives (e.g., 26–29) show IC₅₀ values <10 μM in cancer models, suggesting that the target compound’s thiophene moiety could confer similar potency if optimized .
- Synthetic Accessibility : Analogous compounds (e.g., ’s derivatives) are synthesized via amide coupling (e.g., HATU-mediated reactions), indicating feasible routes for the target compound’s production .
Preparation Methods
Reductive Amination Approach
A two-step sequence involving formation of a nitrile intermediate followed by reduction has been explored. For instance, 1-(thiophen-2-yl)cyclopentanecarbonitrile is reduced using LiAlH₄ to the primary amine, which subsequently reacts with 3-methoxybenzaldehyde via reductive amination.
Solid-Phase Synthesis
Immobilization of the cyclopentane carboxylic acid on Wang resin enables iterative coupling with 3-methoxyphenethylamine, though this method yields lower efficiency (∼50%) compared to solution-phase synthesis.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including cyclopentane ring formation, carboxamide coupling, and functional group modifications. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentanecarboxylic acid moiety to the 3-methoxyphenethylamine group.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., amide bond formation) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
| Key Reaction Parameters | Optimal Conditions |
|---|---|
| Solvent for coupling | DMF or DMSO |
| Temperature range | 0–25°C |
| Catalyst | Triethylamine (for acid scavenging) |
| Purification method | Column chromatography |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
A combination of techniques ensures accurate structural elucidation:
- NMR spectroscopy : 1H and 13C NMR confirm connectivity of the thiophene, cyclopentane, and methoxyphenethyl groups. Aromatic protons in thiophene appear as distinct doublets (δ 6.8–7.2 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and confirms bond lengths/angles .
- Mass spectrometry (LC-MS) : High-resolution LC-MS verifies molecular weight (e.g., [M+H]+ ion at m/z 356.14) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (~150–160°C) and phase transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:
- Electron distribution : Localized electron density on the thiophene sulfur and methoxy oxygen atoms, influencing electrophilic substitution sites .
- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic regions, guiding derivatization strategies .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting solubility trends in DMSO > ethanol > water .
Example workflow:
- Geometry optimization using Gaussian 02.
- Frequency analysis to confirm minima.
- Natural Bond Orbital (NBO) analysis for charge distribution.
Q. What strategies are employed to resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Discrepancies often arise from bioavailability or metabolic stability issues. Methodological approaches include:
- Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. Compounds with >50% remaining after 1 hour are prioritized .
- Prodrug design : Esterification of the carboxamide group improves membrane permeability (e.g., logP increased from 2.1 to 3.5) .
- Target engagement assays : Radioligand binding studies (e.g., with 3H-labeled compound) validate target affinity in vivo .
Q. How do structural modifications (e.g., substituent variations) influence the compound's biological activity, and what methodologies guide SAR studies?
Systematic SAR studies involve:
- Substituent libraries : Synthesizing analogs with varying substituents on the phenethyl (e.g., -CF3, -Cl) or thiophene (e.g., methyl, nitro) groups .
- Biological assays :
-
Enzyme inhibition : IC50 values against target enzymes (e.g., kinases) measured via fluorescence-based assays.
-
Cellular activity : EC50 values in cell viability assays (e.g., MTT assays on cancer cell lines) .
- 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate structural features (e.g., steric bulk at the 3-methoxy position) with activity trends .
Analog Modifications Biological Impact Replacement of thiophene with furan Reduced activity (IC50 increases from 12 nM to 450 nM) Addition of -CF3 to phenethyl Enhanced metabolic stability (t1/2 from 1.2 h to 4.5 h)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
